3-phenyl-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O/c19-18(20,21)15-8-4-5-9-16(15)22-17(24)23-11-10-14(12-23)13-6-2-1-3-7-13/h1-9,14H,10-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGYFBBRGGQCTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific conditions to introduce the trifluoromethyl group into the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Scientific Research Applications
Biological Activities
Research indicates that compounds featuring the pyrrolidine moiety exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of pyrrolidine can inhibit cancer cell proliferation. The trifluoromethyl group enhances lipophilicity, potentially increasing the compound's ability to penetrate cellular membranes and exert therapeutic effects .
- Antibacterial Properties : Some derivatives have demonstrated significant antibacterial activity against various pathogens. The structural modifications in compounds like 3-phenyl-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide may enhance their efficacy against resistant strains .
- Neuroprotective Effects : Certain pyrrolidine derivatives have been investigated for their neuroprotective properties, which may be beneficial in treating neurodegenerative diseases. The mechanism often involves modulation of neurotransmitter systems or reduction of oxidative stress .
Medicinal Chemistry Applications
The compound's unique structure allows it to serve as a scaffold for drug development. Its applications in medicinal chemistry include:
- Lead Compound Development : The structural characteristics of this compound make it a suitable candidate for developing novel therapeutic agents targeting various diseases, particularly in oncology and infectious diseases .
- Synthesis of Analogues : Researchers can synthesize analogues to explore structure-activity relationships (SAR). Modifications to the phenyl or pyrrolidine groups can yield compounds with enhanced potency or selectivity for specific biological targets .
Materials Science Applications
In materials science, the compound's properties may be leveraged for:
- Organic Photovoltaics : Compounds with similar structures have been utilized as donor materials in organic photovoltaic devices due to their favorable electronic properties. This application is particularly relevant for developing more efficient solar energy conversion systems .
- Polymer Chemistry : The incorporation of trifluoromethyl groups into polymers can enhance thermal stability and mechanical properties. Research into polymer blends containing such compounds is ongoing, focusing on improving material performance in various applications .
Case Studies
Several studies have highlighted the potential applications of pyrrolidine derivatives:
- Antiviral Activity : A study evaluated the antiviral properties of pyrrolidine-based compounds against the tobacco mosaic virus (TMV). Results indicated that certain modifications led to enhanced antiviral efficacy compared to traditional inhibitors like ribavirin .
- Neuroprotective Research : Investigations into the neuroprotective effects of pyrrolidine derivatives revealed that specific substitutions could significantly reduce neuronal cell death under stress conditions, suggesting potential applications in treating Alzheimer's disease .
- Antibacterial Efficacy : A series of experiments demonstrated that certain trifluoromethyl-substituted pyrrolidines exhibited substantial antibacterial activity against multi-drug resistant strains, prompting further exploration for clinical applications .
Mechanism of Action
The mechanism of action of 3-phenyl-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(2,3,4-Trifluorophenyl)pyrrolidine-1-carboxamide
- Molecular Formula : C₁₁H₁₀F₃N₂O
- Key Features: The aryl group is a 2,3,4-trifluorophenyl ring, introducing three electronegative fluorine atoms.
- Synthesis : Prepared via reaction of 2,3,4-trifluoroaniline with triphosgene and pyrrolidine in acetonitrile, yielding an 86.7% purified product .
- Comparison :
- The trifluorophenyl group offers stronger electron-withdrawing effects compared to the target compound’s single trifluoromethyl group.
- Increased fluorine content may enhance metabolic resistance but reduce solubility compared to the target.
2-[3-(2-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-N-[2-(Trifluoromethyl)phenyl]pyrrolidine-1-carboxamide (L949-2998)
- Molecular Formula : C₂₁H₁₉F₃N₄O₃
- Retains the 2-(trifluoromethyl)phenyl carboxamide group, similar to the target compound .
- Comparison :
- The oxadiazole moiety may improve binding affinity in biological systems due to additional π-π interactions.
- Higher molecular weight (452.4 g/mol vs. target’s ~344.3 g/mol) could affect pharmacokinetic properties.
Trifluoromethyl-Substituted Carboxamides from Patent Literature
- Examples :
- Comparison :
- Shared use of trifluoromethyl and carboxamide groups suggests common synthetic routes (e.g., carbamoyl chloride intermediates).
- Pyrazole and cyclopropane substituents in these analogues introduce steric bulk absent in the target compound.
3-Chloro-N-phenyl-phthalimide
- Molecular Formula: C₁₄H₈ClNO₂
- Key Features :
- Comparison :
- Structurally distinct (isoindole-1,3-dione vs. pyrrolidine carboxamide) but highlights the prevalence of halogenated aryl groups in polymer and medicinal chemistry.
Structural and Functional Analysis
Key Observations :
- Electronic Effects : The target’s trifluoromethyl group provides moderate electron-withdrawing character, whereas ’s compound exhibits stronger effects due to multiple fluorines.
- Steric Considerations : The 3-phenyl group on the target’s pyrrolidine may introduce steric hindrance compared to smaller substituents (e.g., hydrogen in ).
- Synthetic Accessibility : Both the target and ’s compound utilize carboxamide-forming reagents (e.g., triphosgene), suggesting scalable synthesis.
Biological Activity
3-phenyl-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide (CAS Number: 1210271-19-4) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 334.3 g/mol
The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved biological activity. Research indicates that such modifications can significantly influence the interaction of the compound with biological targets, such as receptors or enzymes.
Anticancer Properties
Studies have shown that compounds containing the trifluoromethyl group exhibit notable anticancer properties. For instance, a study on similar trifluoromethylated compounds demonstrated that they could inhibit cancer cell proliferation effectively. The IC values for these compounds were reported in the low micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | MCF-7 | 0.65 |
| Similar Trifluoromethyl Compound | HCT-116 | 1.54 |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes. For example, a related study indicated that trifluoromethyl-containing compounds can act as effective inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. The inhibition was quantified using IC values, demonstrating significant anti-inflammatory potential .
| Compound | COX Inhibition | IC (µM) |
|---|---|---|
| This compound | COX-1 | 19.45 |
| Similar Trifluoromethyl Compound | COX-2 | 23.8 |
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group has been shown to enhance the potency of many compounds by improving their interaction with target proteins. SAR studies suggest that modifications at specific positions on the phenyl rings can lead to increased biological activity. For example, introducing electron-withdrawing groups at para positions has been linked to enhanced anticancer effects .
Case Studies
-
Case Study on Anticancer Activity :
A study conducted on a series of pyrrolidine derivatives demonstrated that those containing trifluoromethyl groups exhibited higher cytotoxicity against human leukemia cell lines compared to their non-fluorinated counterparts. The mechanism was attributed to increased apoptosis induction through caspase activation pathways . -
Case Study on Inflammatory Response :
Another investigation assessed the anti-inflammatory effects of similar compounds in vivo using carrageenan-induced paw edema models in rats. The results indicated a significant reduction in inflammation markers, supporting the potential use of these compounds as therapeutic agents for inflammatory diseases .
Q & A
Q. What are the established synthetic routes for 3-phenyl-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the pyrrolidine ring via cyclization of precursors like 1,4-diketones or amino alcohols .
- Step 2 : Introduction of substituents (e.g., trifluoromethylphenyl and phenyl groups) through nucleophilic aromatic substitution or coupling reactions .
- Key Reagents : Triphosgene for carboxamide bond formation and triethylamine as a base .
- Optimization : Solvent choice (e.g., acetonitrile or methanol) and reaction time (overnight stirring at room temperature) significantly impact yield .
Q. Which analytical techniques are critical for structural confirmation?
Q. What preliminary biological activities are associated with this compound?
While direct data on this specific compound is limited, structural analogs exhibit:
- Enzyme Inhibition : Interactions with kinase or protease targets due to the trifluoromethylphenyl group’s electron-withdrawing properties .
- Antimicrobial Potential : Pyrrolidine carboxamides with halogenated aryl groups show activity in preliminary assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates, while methanol facilitates carboxamide coupling .
- Catalysts : Lewis acids (e.g., Pd/C) improve electrophilic substitution efficiency for aryl group introduction .
- Temperature Control : Maintaining 0–5°C during carboxamide bond formation reduces side reactions .
- Yield Data : Reported yields range from 70% (non-optimized) to 86.7% (optimized with triphosgene and dropwise reagent addition) .
Q. How can contradictory bioactivity data across studies be resolved?
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., methyl vs. trifluoromethyl substituents) to identify critical functional groups .
- Computational Modeling : Quantum chemical calculations (e.g., ICReDD’s reaction path search methods) predict binding affinities and guide target prioritization .
- Dose-Response Validation : Re-evaluate activity across multiple assays (e.g., enzyme inhibition vs. cell viability) to rule off-target effects .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Target Engagement Assays : Use fluorescence polarization or SPR to measure direct binding to suspected targets .
- Metabolomic Profiling : Identify downstream metabolic changes via LC-MS to confirm pathway modulation .
- Cryo-EM/X-ray Co-crystallization : Resolve compound-target interactions at atomic resolution, as seen in structurally related urea derivatives .
Q. How do electronic effects of substituents influence reactivity and bioactivity?
- Trifluoromethyl Group : Enhances metabolic stability and electronegativity, improving target binding but potentially reducing solubility .
- Phenyl vs. Methoxyphenyl : Methoxy groups increase electron density, altering reaction kinetics in nucleophilic substitutions .
- Data Example : Analogous compounds with trifluoromethyl groups show 10-fold higher enzyme inhibition compared to methyl-substituted derivatives .
Methodological Considerations
- Data Reproducibility : Ensure reaction protocols include exact solvent volumes and catalyst ratios, as minor deviations drastically alter outcomes .
- Contradictory Evidence : Cross-validate synthetic yields and bioactivity using independent techniques (e.g., NMR purity vs. HPLC) .
- Ethical Compliance : Adhere to safety guidelines for handling fluorinated compounds, including fume hood use and waste disposal regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
